molecular formula C4H4F3N3O B2358814 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016735-53-7

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2358814
CAS No.: 1016735-53-7
M. Wt: 167.091
InChI Key: BLTDEAFEHVWPNN-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride. The reaction is carried out under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. The resulting intermediate is then cyclized to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various fields of research .

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O/c5-4(6,7)1-2-9-10-3(8)11-2/h1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDEAFEHVWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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